molecular formula C20H18ClN2P B6750423 (2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride

(2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride

Cat. No.: B6750423
M. Wt: 352.8 g/mol
InChI Key: DNWCHXZGTSXUAZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride involves several steps. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with diphenylphosphane under specific conditions. The reaction typically requires a solvent such as chloroform and may involve the use of catalysts to facilitate the process . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

(2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride can be compared with other imidazopyridine derivatives such as:

These compounds share the imidazopyridine core but differ in their specific functional groups and applications, highlighting the versatility and potential of this class of compounds.

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N2P.ClH/c1-16-20(22-15-9-8-14-19(22)21-16)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18;/h2-15H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWCHXZGTSXUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)P(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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